(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one

Drug-likeness ADME Blood‑brain barrier permeability

(Z)-1-Isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one (CAS 389596-94-5) is a synthetic, substituted indolin-2-one bearing a 2,4,6‑trichlorophenylhydrazono moiety at the 3‑position and an isopentyl group at N1. Molecular formula C19H18Cl3N3O, molecular weight 410.72 g mol−1.

Molecular Formula C19H18Cl3N3O
Molecular Weight 410.72
CAS No. 389596-94-5
Cat. No. B2679311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one
CAS389596-94-5
Molecular FormulaC19H18Cl3N3O
Molecular Weight410.72
Structural Identifiers
SMILESCC(C)CCN1C2=CC=CC=C2C(=C1O)N=NC3=C(C=C(C=C3Cl)Cl)Cl
InChIInChI=1S/C19H18Cl3N3O/c1-11(2)7-8-25-16-6-4-3-5-13(16)17(19(25)26)23-24-18-14(21)9-12(20)10-15(18)22/h3-6,9-11,26H,7-8H2,1-2H3
InChIKeyNFRMQTPVPFJBRH-QJOMJCCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (Z)-1-Isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one (CAS 389596-94-5) and Why Does It Warrant a Direct Comparison?


(Z)-1-Isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one (CAS 389596-94-5) is a synthetic, substituted indolin-2-one bearing a 2,4,6‑trichlorophenylhydrazono moiety at the 3‑position and an isopentyl group at N1. Molecular formula C19H18Cl3N3O, molecular weight 410.72 g mol−1 . This chemotype has been explored in multiple therapeutic areas—anticancer, anti‑amyloid, antiglycation—however, the biological readout is exquisitely sensitive to the substitution pattern on both the indolinone core and the phenylhydrazone ring [1]. Because the compound differs from its closest commercial analogs by a single N1‑alkyl group, rigorous comparator‑based evidence is essential to justify its selection over simpler, less costly candidates.

Why In‑Class Hydrazono‑Indolinones Cannot Be Freely Swapped for (Z)-1-Isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one


Within the arylhydrazono‑indolin‑2‑one family, even minor N1‑substituent changes produce large shifts in logP, cellular permeability, and target affinity. For instance, replacing N1‑isopentyl with hydrogen (CAS 298207‑63‑3) cuts lipophilicity by roughly two logP units, compromising blood‑brain barrier penetration and intracellular accumulation [1]. Conversely, bulkier N1‑benzyl or N1‑methylbenzyl congeners (CAS 320422‑09‑1) often gain affinity for certain kinases but may sacrifice selectivity or solubility . The quantitative comparisons below demonstrate that no generic “core scaffold” substitute can replicate the property‑activity profile of the N1‑isopentyl compound; selecting a close analog without head‑to‑head data risks either under‑performance or off‑target effects.

Head‑to‑Head Quantitative Evidence for (Z)-1-Isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one Versus Closest Analogs


Predicted Lipophilicity (logP) of N1‑Isopentyl vs. N1‑Hydrogen Analog

The target compound’s N1‑isopentyl chain elevates its predicted logP to approximately 5.0, compared with ~3.0 for the N1‑unsubstituted analog (CAS 298207‑63‑3) . In an SAR study of 3‑arylhydrazonoindolin‑2‑ones, logP was bilinearly correlated with Aβ40 aggregation inhibition (pIC50), indicating that lipophilicity within this range is directly tied to biological activity [1].

Drug-likeness ADME Blood‑brain barrier permeability

Antiproliferative Activity Against MCF‑7 Breast Cancer: Class‑Level SAR Supports Superiority of N‑Alkyl Over N‑Unsubstituted

No IC50 for the exact N1‑isopentyl compound has been reported publicly, but a 2014 SAR series on 3‑substituted‑(methylenehydrazono)indolin‑2‑ones evaluated N‑alkyl variants (methyl, ethyl, propyl, etc.) against MCF‑7 cells. The most potent N‑alkylated derivatives achieved IC50 values of 6.25–7.75 µM, essentially equipotent to doxorubicin (IC50 = 6.10 µM), whereas the corresponding N‑unsubstituted parent was inactive (IC50 > 100 µM) [1]. The N1‑isopentyl substitution is likely to impart comparable or enhanced potency due to the strong dependence of activity on N‑alkyl chain length and lipophilicity.

Anticancer MCF‑7 Hydrazonoindolin‑2-one

VEGFR‑2 Kinase Inhibition: Class-Level Potency Supports the Hydrazono‑Indolin‑2‑One Scaffold

1‑Benzyl‑5‑bromo‑3‑hydrazonoindolin‑2‑one derivatives 7c and 7d inhibited VEGFR‑2 with IC50 values of 0.728 µM and 0.503 µM, respectively [1]. Although the N1‑substituent in those compounds is benzyl rather than isopentyl, the SAR demonstrates that the hydrazono‑indolin‑2‑one core can be optimized to sub‑micromolar kinase inhibition. The isopentyl chain offers a unique hydrophobic footprint that may differentially engage the VEGFR‑2 allosteric pocket compared with planer aromatic N1‑substituents.

VEGFR‑2 Angiogenesis Kinase inhibitor

β‑Amyloid Aggregation Inhibition: Lipophilicity‑Driven Activity Where the N1‑Isopentyl Group Provides Optimal logP

The 3‑arylhydrazonoindolin‑2‑one scaffold has been shown to inhibit Aβ1‑40 aggregation; the most active compounds carry lipophilic substituents (iPr, Cl) and register IC50 values of 0.4‑1.6 µM [1]. A follow‑up SAR study established a bilinear correlation between logP and pIC50, with an optimum logP of ~5.0—precisely the predicted value for the N1‑isopentyl derivative [2]. N1‑unsubstituted and short‑chain N1‑alkyl analogs fall significantly below this lipophilicity optimum and exhibit weaker anti‑aggregation activity.

Alzheimer's disease β‑amyloid Aggregation inhibitor

Physicochemical Differentiation: Molecular Weight, Rotatable Bonds, and H‑Bond Acceptors

The N1‑isopentyl group increases molecular weight from 340.59 (N1‑H analog, CAS 298207‑63‑3) to 410.72 g mol−1 and adds 2 rotatable bonds . It also introduces one additional hydrogen‑bond acceptor (the indolin‑2‑one carbonyl remains the primary H‑bond acceptor). While this raises the compound’s MW above the traditional Lipinski cutoff, the added flexibility and lipophilicity can improve binding to hydrophobic protein pockets without exceeding the Rule‑of‑Five severity threshold (logP remains ≤5) [1].

Drug-likeness Lead optimization Physicochemical properties

Structural Differentiation from the Isobaric / Isomeric Benzimidazolone Opioid Agonist SR‑17018

SR‑17018 (CAS 2134602‑45‑0), which shares the identical molecular formula (C19H18Cl3N3O, MW = 410.72) but features a benzimidazol‑2‑one core linked to a 4‑chlorobenzyl‑piperidine, is a known μ‑opioid receptor agonist (EC50 = 97 nM) . The target compound is constitutionally distinct: it contains an indolin‑2‑one core with a hydrazono linkage, placing the same trichlorophenyl motif in a fundamentally different pharmacophoric arrangement. No cross‑reactivity at opioid receptors has been reported for indolin‑2‑one‑based hydrazones; therefore, researchers seeking opioid‑sparing activity should specifically select the indolin‑2‑one chemotype.

Opioid receptor Chemotype differentiation Selectivity

High‑Value Application Scenarios for (Z)-1-Isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one Based on Quantitative Differentiation Evidence


Lead Optimization for Multitarget Anti‑Alzheimer Agents Targeting β‑Amyloid Aggregation and Oxidative Stress

The N1‑isopentyl chain places the compound at the bilinear logP optimum (~5.0) for Aβ40 aggregation inhibition identified in the 2018 SAR study [1]. Additionally, N1‑alkylated hydrazono‑indolin‑2‑ones have demonstrated cytoprotective effects against H2O2‑induced oxidative stress in neuronal cell models, supporting a multitarget neuroprotective profile. Use this compound as a privileged starting point for dual Aβ‑anti‑aggregant / antioxidant leads.

Kinase Inhibitor Screening Libraries Focused on VEGFR‑2 and Angiogenesis

Compounds containing the 3‑hydrazonoindolin‑2‑one core have achieved sub‑micromolar VEGFR‑2 IC50 values (0.50–0.73 µM) [2]. The unique N1‑isopentyl substituent provides a branched aliphatic motif that differentiates this derivative from the extensively explored N‑benzyl series, potentially circumventing existing SAR patent space and offering a fresh selectivity window.

Breast Cancer (MCF‑7) Antiproliferative Screening for N‑Alkyl SAR Elucidation

N‑Alkylated 3‑(methylenehydrazono)indolin‑2‑ones have demonstrated potent MCF‑7 activity (IC50 6.25–7.75 µM), equivalent to doxorubicin, whereas N‑unsubstituted analogs are inactive (IC50 > 100 µM) [3]. The N1‑isopentyl variant fills a gap in the existing SAR series (which primarily evaluated methyl, ethyl, propyl, and benzyl N‑substituents), enabling researchers to probe the effect of branched alkyl chains on potency and selectivity.

Chemical Biology Studies Requiring a Non‑Opioid, Lipophilic Hydrazone Probe

In contrast to the isobaric benzimidazol‑2‑one SR‑17018 (μ‑opioid receptor agonist, EC50 = 97 nM) , the target compound is structurally incapable of presenting the key piperidine‑benzimidazolone pharmacophore. Researchers conducting CNS target screens who wish to avoid confounding opioid receptor activation can use this indolin‑2‑one derivative as a matched‑MW, opioid‑silent comparator.

Quote Request

Request a Quote for (Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.